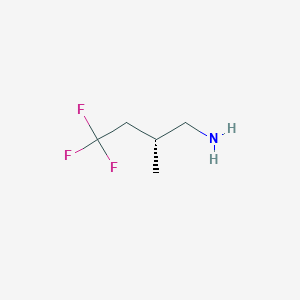

![molecular formula C17H23N3O2 B3057169 N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide CAS No. 77229-67-5](/img/structure/B3057169.png)

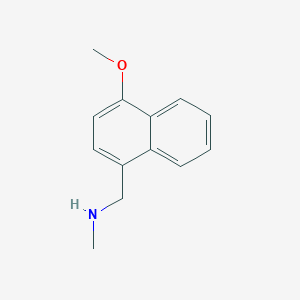

N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

Descripción general

Descripción

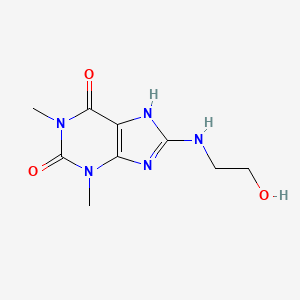

“N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide” is a chemical compound with the formula C17H23N3O2 and a molecular weight of 301.38 . It is used for research purposes .

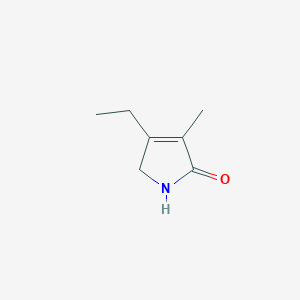

Molecular Structure Analysis

The molecular structure of “N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide” is represented by the SMILES notation: CC(NCCCC(NC1=C2N=CC=CC2=CC(OC)=C1)C)=O .Physical And Chemical Properties Analysis

“N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide” has a molecular weight of 301.38 . Other physical and chemical properties such as boiling point and linear structure formula are not specified .Aplicaciones Científicas De Investigación

Malaria Treatment

“N-Acetylprimaquine” is a derivative of Primaquine, an 8-aminoquinoline . Primaquine is the only drug approved by the United States Food and Drug Administration for radical cure and prevention of relapse in Plasmodium vivax infections . Therefore, “N-Acetylprimaquine” could potentially be used in the treatment of malaria.

Understanding Drug Metabolism

The metabolism of Primaquine is critical for understanding the therapeutic efficacy and hemolytic toxicity of this drug . As a derivative of Primaquine, “N-Acetylprimaquine” can be used in research to understand the metabolism of Primaquine and its impact on therapeutic efficacy and toxicity .

Pharmacokinetics Research

“N-Acetylprimaquine” can be used in pharmacokinetics research. A study described a method for the simultaneous determination of the carboxylic acid and N-acetyl-derivatives of Primaquine, in plasma and urine . This can help in understanding the absorption, distribution, metabolism, and excretion of Primaquine .

Drug Metabolism Pathways

“N-Acetylprimaquine” can be used to study the drug metabolism pathways of Primaquine. It has been found that Primaquine is metabolized in humans via three pathways . One of these involves the monoamine oxidase catalyzed oxidative deamination of Primaquine resulting in the formation of "N-Acetylprimaquine" .

Mosquito Transmission Blocking

Some dipeptide derivatives of Primaquine have been found to inhibit the appearance of oocysts in the midguts of mosquitoes . Although “N-Acetylprimaquine” was not active at the tested dose, it could potentially be used in further research to develop more effective transmission-blocking agents .

Unidentified Metabolites Research

After administration of Primaquine, plasma radioactivity levels rapidly exceeded Primaquine concentrations . As neither carboxyprimaquine nor “N-Acetylprimaquine” were detected in urine, the remaining radioactivity was due to unidentified metabolites . Therefore, “N-Acetylprimaquine” can be used in research to identify these unknown metabolites .

Mecanismo De Acción

- It is believed to interfere with the parasite’s mitochondrial function, disrupting energy production. Without sufficient energy, the parasite cannot survive .

- Additionally, N-Acetylprimaquine may generate reactive oxygen species or interfere with the electron transport chain within the parasite .

- Although not fully elucidated, it may also bind to and alter protozoal DNA properties .

- Three main pathways contribute to its metabolism:

- Pathway 3 : Monoamine oxidase catalyzed oxidative deamination, leading to PQ-aldehyde, PQ alcohol, and carboxy PQ (cPQ). These metabolites further undergo phase I hydroxylations and/or phase II glucuronide conjugations .

- Impact on Bioavailability : Metabolism affects bioavailability, and understanding these pathways is crucial for optimizing therapeutic regimens .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-12(6-4-8-18-13(2)21)20-16-11-15(22-3)10-14-7-5-9-19-17(14)16/h5,7,9-12,20H,4,6,8H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVURERLGLAYCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891602 | |

| Record name | N-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77229-67-5 | |

| Record name | N-Acetylprimaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLPRIMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3ABJ6T77Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrrolidinone, 1-[(trimethylsilyl)methyl]-](/img/structure/B3057096.png)